molecular formula C14H11ClOS B3070576 (2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1004212-14-9

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3070576
CAS No.: 1004212-14-9
M. Wt: 262.8 g/mol
InChI Key: RTGBMULWAVUYNV-AATRIKPKSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (CAS 1004212-14-9) is a high-purity chalcone derivative of significant interest in chemical and pharmaceutical research. This compound features a chlorophenyl ring and a methyl-substituted thiophene ring linked by a propenone bridge, forming a planar molecular structure that is advantageous for solid-state studies and supramolecular chemistry investigations . Chalcone analogs incorporating thiophene rings are frequently investigated as key synthetic intermediates for developing novel compounds with potential biological activities, including antimicrobial, antifungal, and anticancer properties . The structural motif of the 3-methylthiophene ring is of particular note in medicinal chemistry, as it is a recognized pharmacophoric fragment present in certain central nervous system (CNS) active compounds and has been associated with facilitating blood-brain barrier penetration . Researchers utilize this compound primarily as a sophisticated building block for the synthesis of more complex molecules, for fundamental studies in crystallography and molecular interactions, and for profiling in various biological activity assays. The product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-10-7-8-17-14(10)6-5-13(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBMULWAVUYNV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its cytotoxic effects on cancer cells.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the chlorophenyl and methylthiophenyl groups contributes to its ability to interact with biological macromolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Chlorinated Phenyl Derivatives

  • (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (): Structure: Replaces the methylthiophene with a 4-chlorophenyl group. Crystallography: Triclinic (P1 space group) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å. Bond lengths (C=O: 1.220 Å, C–Cl: 1.739 Å) align with typical chalcone geometry .
  • (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ():

    • Structure : Ethoxy group at the phenyl para position.
    • Physicochemical Properties : Molar mass = 272.36 g/mol. The ethoxy group introduces steric bulk and electron-donating effects, altering solubility and dipole moments compared to chloro derivatives .

Methoxy and Hydroxy Substitutions

  • (E)-1-(4-Methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one ():
    • Structure : Methoxy group at the phenyl para position.
    • Crystal Packing : Dihedral angles between aromatic rings range from 7.14° to 56.26°, indicating variable planarity depending on substituents . Methoxy groups enhance crystallinity due to hydrogen-bonding interactions.
  • 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): Structure: Hydroxy group introduces intramolecular hydrogen bonding (O–H⋯O), stabilizing the enol tautomer and increasing antioxidant activity .

Thiophene Modifications

  • (2E)-1-(5-Chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): Co-Crystal Behavior: Forms a co-crystal with its keto-enol tautomer, demonstrating unique packing influenced by thiophene halogenation. The chloro substituent increases molecular polarity, affecting solubility .
  • (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one ():
    • Electronic Properties : Extended π-conjugation via bithiophene enhances UV-Vis absorption (λmax ~400 nm), relevant for optoelectronic applications .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H11ClOS
  • Molecular Weight : 262.75 g/mol
  • CAS Number : 951888-01-0

Chalcones exhibit their biological activities through various mechanisms, including:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that chalcones can inhibit the growth and proliferation of cancer cells by modulating key signaling pathways such as NF-κB and STAT3. These pathways are critical in cancer cell survival and proliferation .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in tumors .
  • Antimicrobial Activity : Chalcones have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Biological Activity Data

Biological ActivityObservationsReferences
AnticancerInhibits proliferation of various cancer cell lines; induces apoptosis through NF-κB and STAT3 inhibition.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal properties noted.
Anti-inflammatoryReduces inflammation markers in vitro; potential for treating inflammatory diseases.

Case Studies

  • Anticancer Studies : A study published in Cancer Research highlighted the efficacy of chalcone derivatives in inhibiting tumor growth in xenograft models. The compound was found to significantly reduce tumor size and improve survival rates in treated mice .
  • Antimicrobial Efficacy : Research conducted on various chalcone derivatives indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inflammation Models : In a study examining the anti-inflammatory properties of chalcones, it was observed that this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory conditions .

Q & A

Q. What synthetic routes are optimal for preparing (2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how is the E-configuration confirmed?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-chlorophenylacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH). The E-configuration is confirmed by combined analytical techniques:

  • IR spectroscopy : Absence of C=O stretching shifts indicates enone formation.
  • NMR : Trans coupling constants (J = 15–16 Hz) between the α and β protons of the enone system confirm the trans arrangement.
  • XRD single-crystal analysis : Direct visualization of the molecular geometry (e.g., dihedral angles between aromatic rings and enone plane).

Q. Which spectroscopic and computational methods validate the molecular structure of this compound?

  • HR-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 275.0521).
  • XRD : Provides bond lengths (e.g., C=O: ~1.22 Å) and angles (e.g., C=C-C=O: ~120°).
  • DFT calculations : Compare theoretical vs. experimental geometry (RMSD < 0.02 Å).

Q. Table 1: Key XRD Parameters

ParameterValue
Space groupP1 (triclinic)
a, b, c (Å)5.8884, 7.3328, 14.6752
Dihedral angle12.3° (thiophene vs. chlorophenyl)
C=O bond length1.223 Å

Advanced Research Questions

Q. How can DFT-derived quantum chemical parameters explain the compound’s reactivity and stability?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) yield:

  • HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests high polarizability and charge-transfer potential.
  • Global reactivity descriptors :
    • Chemical hardness (η = (I − A)/2): Low η (~1.2 eV) indicates softness and electrophilic reactivity.
    • Electrophilicity index (ω = μ²/2η): High ω (~4.8 eV) correlates with antimicrobial activity.

Q. Table 2: DFT-Derived Reactivity Parameters

ParameterValue (eV)
Ionization potential (I)6.7
Electron affinity (A)4.3
Chemical hardness (η)1.2
Electrophilicity (ω)4.8

Q. What methodologies are used to assess antimicrobial activity, and how do structural features influence efficacy?

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-activity relationship (SAR) : The 3-chlorophenyl group enhances lipophilicity, improving membrane penetration, while the thiophene ring contributes to π-π stacking with microbial enzymes.

Q. How can crystallographic data elucidate molecular packing and intermolecular interactions?

XRD reveals:

  • C-H···O interactions : Between the enone carbonyl and adjacent methylthiophene protons (~2.8 Å).
  • π-π stacking : Offset stacking between chlorophenyl rings (centroid distance ~3.9 Å), stabilizing the crystal lattice.

Q. What experimental and computational approaches resolve contradictions in UV-Vis spectral data?

  • Experimental λmax : Measured at ~350 nm (ethanol).
  • TD-DFT calculations : Predict λmax with <5 nm deviation by modeling solvent effects (e.g., PCM model).
  • Discrepancy analysis : Disagreements may arise from solvent polarity or excited-state relaxation not captured in calculations.

Q. How is the compound’s potential as a nonlinear optical (NLO) material evaluated?

  • Hyperpolarizability (β) : Calculated via DFT (e.g., β = 1.5 × 10⁻³⁰ esu).
  • Kurtz-Perry powder test : Measures second-harmonic generation (SHG) efficiency relative to urea.

Q. What strategies optimize solubility and stability for biological assays?

  • Solvent screening : Use DMSO for stock solutions (test stability via HPLC over 72 hours).
  • Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity.

Q. How are substituent modifications analyzed to enhance bioactivity?

  • Comparative SAR studies : Replace 3-methylthiophene with 4-fluorophenyl to assess halogen effects on MIC values.
  • Docking simulations : Predict binding affinity to microbial targets (e.g., E. coli DNA gyrase).

Q. What advanced techniques identify byproducts during synthesis?

  • LC-MS : Detect intermediates (e.g., aldol adducts) with m/z +18 (water addition).
  • SC-XRD : Resolve geometric isomers (e.g., Z-enone) via anomalous dispersion.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

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